[1,2,4]Triazolo[1,5-a][1,3,5]triazine
Overview
Description
“[1,2,4]Triazolo[1,5-a][1,3,5]triazine” is a nitrogenous heterocyclic compound . It is a new acceptor based on a fused triazole and triazine moiety . This compound is utilized to construct D3–A star-shaped tristriazolotriazine derivatives .
Synthesis Analysis
The synthesis of “this compound” involves the assembly of a triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound . For example, the reaction of 5-amino-substituted [1,2,4]triazolo[1,5-a]-[1,3,5]triazin-7(3 H)-ones with (2-acetoxyethoxy)-methyl bromide has been reported .Molecular Structure Analysis
The molecular structure of “this compound” is based on a fused triazole and triazine moiety . It can be viewed as aza analogs of purine bases .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the introduction of various explosophoric groups such as –NO2, –NHNO2, –ONO2, –N3, and –NH2 . The influence of these groups on energetic properties has been explored .Scientific Research Applications
Applications in Medicinal Chemistry
[1,2,4]Triazolo[1,5-a][1,3,5]triazine derivatives have been explored extensively in the field of medicinal chemistry. One significant application is in the development of adenosine A2a receptor antagonists, which have potential in treating Parkinson's disease. For instance, Vu et al. (2004) discovered that certain piperazine derivatives of this compound exhibited potent antagonistic activity against the adenosine A2a receptor, with some compounds demonstrating oral activity in rodent models of Parkinson's disease (Vu et al., 2004).
Alkylation Studies
Alkylation of the this compound system has been a subject of research due to its potential in synthesizing new compounds. Ul'yankina et al. (2016) conducted pioneering research on this, including computational studies of the reaction with bromoethane. Their work demonstrated selective formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system (Ul'yankina et al., 2016).
Anti-Inflammatory and Antimicrobial Properties
El-Reedy and Soliman (2020) synthesized novel derivatives of [1,2,4]triazolo[4,3-b][1,2,4]triazines and tested them for anti-inflammatory and antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, highlighting their potential in therapeutic applications (El-Reedy & Soliman, 2020).
Synthesis and Anticancer Activity
Bekircan et al. (2005) worked on the synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines, evaluating their anticancer and antioxidant properties. Some of these synthesized compounds demonstrated moderate anti-proliferation potential against cancer cell lines (Bekircan et al., 2005).
Development of High-Energy and Insensitive Explosives
Ma et al. (2018) explored the use of fused triazolo-triazine compounds in creating high-energy and insensitive explosives. They developed a series of compounds with excellent detonation properties and low sensitivities, making them promising candidates for explosive materials (Ma et al., 2018).
Safety and Hazards
Future Directions
The development and targeted synthesis of “[1,2,4]Triazolo[1,5-a][1,3,5]triazine” remains highly relevant. In recent years, the number of publications on its synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a][1,3,5]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5/c1-5-3-9-4(6-1)7-2-8-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFFEGQVFMTHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620293 | |
Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-30-1 | |
Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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